3-(3,4-Dichlorophenyl)-1-propene

Vue d'ensemble

Description

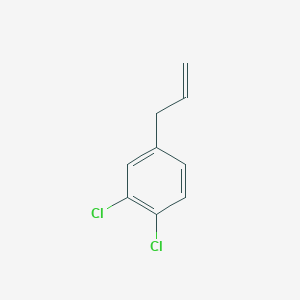

3-(3,4-Dichlorophenyl)-1-propene: is an organic compound characterized by the presence of a propene group attached to a dichlorophenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-propene typically involves the reaction of 3,4-dichlorophenyl derivatives with propene under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials . This method ensures a steady supply of the compound and can be scaled up for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3,4-Dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or fully dechlorinated products.

Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Dechlorinated or partially chlorinated products.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : 3-(3,4-Dichlorophenyl)-1-propene is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired properties.

2. Biology

- Biological Activity : The compound has been investigated for its potential biological activities, notably its antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes and modulate receptor interactions, which are crucial in various biological pathways.

3. Medicine

- Therapeutic Applications : Ongoing research explores the potential of this compound in drug development. Its ability to interact with molecular targets suggests it could be effective in treating specific diseases by influencing cellular mechanisms.

4. Industry

- Production of Specialty Chemicals : The compound is utilized in the production of polymers and resins with tailored properties for industrial applications. Its unique chemical characteristics make it suitable for developing materials with specific functionalities.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

The compound has shown effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL |

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis or cell cycle arrest in cancer cells. Further investigation is required to elucidate its mechanisms in cancer therapy.

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential use as an antimicrobial agent. -

Case Study 2: Cancer Research

In vitro studies demonstrated that treatment with this compound resulted in reduced viability of various cancer cell lines. The compound's ability to induce cell cycle arrest was particularly noted in breast cancer models.

Mécanisme D'action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-propene involves its interaction with specific molecular targets. For instance, similar compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II . This interruption in the electron transport chain reduces the ability of plants to convert light energy into chemical energy.

Comparaison Avec Des Composés Similaires

3,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.

3,4-Dichlorophenylhydrazine: Used in various organic synthesis reactions.

Uniqueness: 3-(3,4-Dichlorophenyl)-1-propene is unique due to its propene group, which imparts distinct reactivity compared to other dichlorophenyl derivatives. This makes it valuable in specific synthetic applications where the propene functionality is required.

Activité Biologique

3-(3,4-Dichlorophenyl)-1-propene is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a propene chain linked to a dichlorinated phenyl ring. The presence of chlorine atoms at the 3 and 4 positions significantly influences its reactivity and biological activity. The compound can be synthesized through various methods, including:

- Wittig Reaction : Involves the reaction of a phosphonium ylide with a carbonyl compound.

- Horner-Wadsworth-Emmons Reaction : Similar to the Wittig reaction but utilizes phosphonate esters.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer research. The compound has been studied for its potential anti-cancer properties , with findings suggesting it may induce cytotoxic effects in certain cancer cell lines.

The biological activity of this compound is thought to be mediated through interactions with various biological targets, leading to alterations in cellular signaling pathways. This can impact processes such as:

- Cell Proliferation : Inhibition of cancer cell growth.

- Apoptosis : Induction of programmed cell death in malignant cells.

Further studies are required to elucidate the specific mechanisms through which this compound exerts its effects.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the biological activity influenced by different substituents on the phenyl ring. The following table summarizes key structural analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(2,4-Dichlorophenyl)-1-propene | C₉H₈Cl₂ | Substituents at different positions on the phenyl ring. |

| 3-(4-Chlorophenyl)-1-propene | C₉H₈Cl | Contains only one chlorine substituent. |

| 2-(3,4-Dichlorophenyl)-propanoic acid | C₉H₈Cl₂O₂ | Contains a carboxylic acid functional group. |

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.

- Cell Signaling Pathways : Research has indicated that treatment with this compound alters key signaling pathways involved in cell survival and proliferation.

Propriétés

IUPAC Name |

1,2-dichloro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMJXTWQAEDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374216 | |

| Record name | 3-(3,4-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20849-86-9 | |

| Record name | 3-(3,4-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.